molecular formula C2H4N4S B1295027 2,5-Diamino-1,3,4-thiadiazole CAS No. 2937-81-7

2,5-Diamino-1,3,4-thiadiazole

Cat. No. B1295027
CAS RN: 2937-81-7
M. Wt: 116.15 g/mol
InChI Key: DXVLLEIKCNQUQH-UHFFFAOYSA-N
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Description

2,5-Diamino-1,3,4-thiadiazole is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of two carbon atoms, two nitrogen atoms, and one sulfur atom. The 2,5-diamino substitution indicates the presence of amino groups at the 2nd and 5th positions of the thiadiazole ring. This structure serves as a core for various chemical reactions and has potential applications in different fields, including materials science and pharmaceuticals[“].

Synthesis Analysis

The synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives can be achieved through several methods. One efficient approach involves the use of dithiocarbamates reacting with hydrazine, which yields the thiadiazoles in moderate to good yields in water, highlighting an environmentally friendly and simple work-up procedure[“]. Another method for synthesizing 1,2,4-thiadiazole derivatives, which are closely related to 1,3,4-thiadiazoles, employs molecular iodine as the sole oxidant under mild conditions and short reaction times[“]. Additionally, a one-pot synthesis method has been developed for 2-arylamino-5-aryl-1,3,4-thiadiazoles, which involves refluxing aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates in methanol, followed by oxidative cyclization[“].

Molecular Structure Analysis

The molecular and crystal structure of certain 1,3,4-thiadiazole derivatives has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, a derivative with a 4-chlorophenyl group has been reported to crystallize in the orthorhombic space group with specific unit cell parameters. The structural geometry, including bond lengths and angles, has been calculated using density functional theory (DFT) and found to be in good agreement with experimental data[“].

Chemical Reactions Analysis

1,3,4-Thiadiazoles undergo various chemical reactions due to the presence of reactive amino groups. For example, 2,5-diamino-1,3,4-thiadiazole reacts with α-halogen carbonyl compounds to form imidazo[2,1-b]-1,3,4-thiadiazoles, which can further react to form Schiff bases. These reactions demonstrate the versatility of 1,3,4-thiadiazoles in organic synthesis[“]. Additionally, the reactivity of amino-substituted 1,2,5-thiadiazole 1,1-dioxides has been explored, showing that unsubstituted amino groups can be hydrolyzed under basic conditions to afford various oxothiadiazole derivatives[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives vary depending on the substituents attached to the thiadiazole core. For instance, derivatives with peripheral n-alkoxy chains exhibit liquid crystalline properties, with the ability to form smectic or hexagonal columnar mesophases. These mesophases display electrical conductivity values in the range of 10^(-3) to 10^(-4) S cm^(-1), which are slightly higher than that of their solid films[“]. The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using DFT, revealing insights into the molecule's polarization and potential as nonlinear optical (NLO) materials[“].

Scientific research applications

Synthesis and Property Studies

2,5-Diamino-1,3,4-thiadiazole has been explored in various synthesis and property studies. Notably, Melenchuk et al. (2008) developed a refined synthetic procedure for this compound, focusing on improving yield and reducing reaction time. This advancement supports its use in the synthesis of alkylsubstituted 1,3,4-diaminothiadiazolidines, which are characterized through various spectroscopic methods (Melenchuk et al., 2008).

Role in Macroheterocyclic Compounds

Danilova et al. (2018) reviewed the use of 2,5-diamino-1,3,4-thiadiazole as a building block in macroheterocyclic compounds. This includes its application in designing compounds with diverse biological activities, underlining its significance in medicinal chemistry (Danilova et al., 2018).

Application in Polymer Synthesis

Sweileh et al. (2016) synthesized polyamides by condensing diamino derivatives of thiadiazole, including 2,5-diamino-1,3,4-thiadiazole, with diacide chlorides. These polyamides displayed good solubility and moderate molecular weights, suggesting potential applications in materials science, particularly due to their thermal stability (Sweileh et al., 2016).

Microwave-Assisted Synthesis

Efimova et al. (2009) discussed the synthesis of 2-aryl-5-arylamino-1,3,4-thiadiazoles, highlighting the challenges and advancements in the synthesis methods of 2,5-disubstituted 1,3,4-thiadiazoles. These compounds, due to their high biological activity, have potential applications in medicinal chemistry, especially in developing antimicrobial and anticancer agents (Efimova et al., 2009).

Metal Complex Formation

AdedijiJohnson et al. (2012) explored the formation of metal complexes using 2,5-diamino-1,3,4-thiadiazole. The study focused on synthesizing and characterizing these complexes, which demonstrated increased antimicrobial activities compared to the ligand alone. This highlights the compound's potential in creating bioactive metal complexes (AdedijiJohnson et al., 2012).

properties

IUPAC Name

1,3,4-thiadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLLEIKCNQUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183606
Record name 1,3,4-Thiadiazole, 2,5-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazole-2,5-diamine

CAS RN

2937-81-7
Record name 1,3,4-Thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2,5-diamino-
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Record name 1,3,4-Thiadiazole, 2,5-diamino-
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Record name 1,3,4-Thiadiazole-2,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
JA Obaleye, JF Adediji, MA Adebayo - Molecules, 2011 - mdpi.com
A bioactive ligand, 2,5-diamino-1,3,4-thiadiazole (L), derived from semicarbazide hydrochloride, and its metal complexes were prepared and characterized. The complexes were …
Number of citations: 61 www.mdpi.com
V Gupta, S Singh, YK Gupta - Research Journal of Science …, 2013 - search.proquest.com
The ligands contain O, N, S-Sequence and their metal complexes have their various chemical and structural characteristics and their wide application in the field of pharmacology. The …
Number of citations: 7 search.proquest.com
F Adediji Johnson, A Adebayo Matthew… - Journal of Chemical …, 2012 - researchgate.net
As part of our on-going research for more effective antimicrobial drug. A new mixed ligand has been synthesized. The starting material is Bithiourea which was synthesized by the …
Number of citations: 5 www.researchgate.net
AC Fabretti, W Malavasi, D Gatteschi, R Sessoli - Inorganica chimica acta, 1992 - Elsevier
The reaction product of cobalt(II) chloride and 2,5-diamino-1,3,4-thiadiazole was prepared and characterized by means of structural, magnetic and spectroscopic measurements. The …
Number of citations: 20 www.sciencedirect.com
AC Fabretti, W Malavasi, MC Rossi - Journal of crystallographic and …, 1993 - Springer
The reaction product of manganese(II) chloride and 2,5-diamino-1,3,4-thiadiazole was prepared and characterized by means of structural, and spectroscopic measurements. The …
Number of citations: 6 link.springer.com
G Serban, O Stanasel, E Serban… - Drug design, development …, 2018 - Taylor & Francis
Pathogenic microorganisms are causative agents for different types of serious and even lethal infectious diseases. Despite advancements in medication, bacterial and fungal infections …
Number of citations: 152 www.tandfonline.com
JF Adediji, SA Ahmed, A Lawal - Ife Journal of Science, 2014 - ajol.info
Adediji et al (3) Page 1 Ife Journal of Science vol. 16, no.1 (2014) LIGATION OF CADMIUM(II) COMPLEX BY 2,5-DIAMINO-1,3,4-THIADIAZOLE AND THEIR BIOLOGICAL ACTIVITY. 1 1 2 …
Number of citations: 5 www.ajol.info
AC Fabretti, W Malavasi, D Gatteschi… - Journal of the Chemical …, 1991 - pubs.rsc.org
The product of the reaction between nickel(II) thiocyanate and 2,5-diamino-1,3,4-thiadiazole (L1), [Ni3(L1)4(NCS)4(OH)2(OH2)2], has been characterized by means of structural, …
Number of citations: 9 pubs.rsc.org
VO Gel'mbol'dt, AB Ilyukhin, EV Ganin… - Russian Journal of …, 2001 - Springer
The structure of the crystal complex (L 1 H) 2 (L 2 H)(SiF 6 ) 1.5 (L 1 is thiosemicarbazide, L 2 is 2,5-diamino-1,3,4-thiadiazole) was studied by X-ray diffraction analysis. The complex …
Number of citations: 1 link.springer.com
EA Danilova, TV Melenchuk… - …, 2009 - macroheterocycles.isuct.ru
New representatives of 3-alkyl-5-amino-2-imino-1, 3, 4-thiadiazolines (alkyl= C5H11, C10H21, C15H31) were synthesized by alkylation of 2, 5-diamino-1, 3, 4-thiadiazole with …
Number of citations: 16 macroheterocycles.isuct.ru

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